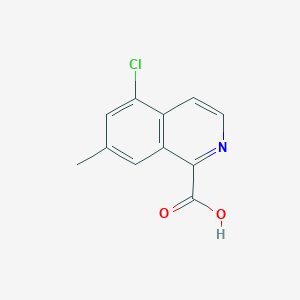

5-Chloro-7-methylisoquinoline-1-carboxylic acid

Description

5-Chloro-7-methylisoquinoline-1-carboxylic acid is a heterocyclic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 5, a methyl group at position 7, and a carboxylic acid group at position 1. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research. Isoquinoline derivatives are known for their biological activity, including kinase inhibition and antimicrobial effects, with substituent positioning critically influencing functionality .

Properties

Molecular Formula |

C11H8ClNO2 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

5-chloro-7-methylisoquinoline-1-carboxylic acid |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-8-7(9(12)5-6)2-3-13-10(8)11(14)15/h2-5H,1H3,(H,14,15) |

InChI Key |

ZZVUNUNZZRGLOP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=O)O)C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-methylisoquinoline-1-carboxylic acid typically involves the functionalization of the isoquinoline ring. One common method includes the chlorination of 7-methylisoquinoline followed by carboxylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and carboxylation can be achieved using carbon dioxide under high pressure .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Chloro-7-methylisoquinoline-1-carboxylic acid can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

5-Chloro-7-methylisoquinoline-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-7-methylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Substituent Positioning and Functional Group Variations

The compound’s closest analogs are chloro- and methyl-substituted isoquinoline carboxylic acids. Key comparisons include:

Key Observations :

- Chlorine Positioning: Chlorine at position 1 (as in 1-Chloro-isoquinoline-7-carboxylic acid) vs. position 5 (target compound) alters electron-withdrawing effects. Position 5 chlorine may enhance acidity of the carboxylic acid group due to proximity .

Physical and Spectral Properties

Analysis :

- Chloro vs. Methoxy : Chloro substituents increase melting points due to stronger intermolecular forces (halogen bonding) compared to methoxy groups .

- Carboxylic Acid vs. Ester : The target’s carboxylic acid group enhances polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents relative to ester derivatives.

Biological Activity

5-Chloro-7-methylisoquinoline-1-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H8ClN

- Molecular Weight : 191.63 g/mol

- CAS Number : 2088518-50-5

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Activity : Studies have shown that isoquinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines.

- Antimicrobial Properties : This compound has also been evaluated for its potential as an antimicrobial agent.

Anticancer Activity

Recent research highlights the compound's effectiveness against specific cancer types, especially neuroendocrine prostate cancer (NEPC). In vitro studies indicate that isoquinoline derivatives can induce apoptosis and cell cycle arrest in cancer cells.

Case Study: Neuroendocrine Prostate Cancer (NEPC)

A study investigated the antiproliferative effects of various isoquinoline derivatives on NEPC cell lines. The results are summarized in Table 1.

| Compound | IC50 (LASCPC-01) μM | IC50 (PC-3) μM | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.47 | >100 | >200 |

| Lycobetaine | 0.34 ± 0.16 | 3.85 ± 0.21 | 11.3 |

| Sanguinarine | 0.96 ± 0.64 | 1.92 ± 0.55 | 2.0 |

The selectivity index indicates that this compound exhibits a significantly higher selectivity towards NEPC compared to other compounds tested, suggesting its potential as a targeted therapy for this aggressive cancer type .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells.

- Cell Cycle Arrest : It causes G1 phase arrest, preventing cancer cells from proliferating.

- Inhibition of Key Signaling Pathways : Isoquinoline derivatives may interfere with signaling pathways critical for cancer cell survival and proliferation.

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial activity has been explored. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is necessary to elucidate its full spectrum of antimicrobial effects.

Comparative Analysis with Related Compounds

Isoquinoline derivatives generally show promising biological activities. A comparative analysis with similar compounds reveals the following:

| Compound Name | IC50 (μM) | Activity Type |

|---|---|---|

| Lycobetaine | 0.34 | Anticancer |

| Sanguinarine | 0.96 | Anticancer |

| Berberine | 2.5 | Antimicrobial |

This comparison underscores the potential of this compound as a competitive candidate in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.